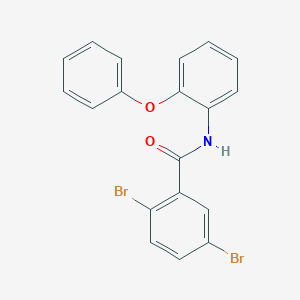
N-(4-hydroxy-2-methylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-methylphenyl)pentanamide, commonly known as HMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pentanamide and has a hydroxyl group attached to a methylphenyl ring. HMPA has been found to have unique properties that make it an important tool in various scientific fields.
作用機序
The mechanism of action of HMPA is not fully understood. However, it is believed that the hydroxyl group attached to the methylphenyl ring of HMPA interacts with metal ions by forming hydrogen bonds. This interaction weakens the metal-ligand bond, making it easier for the metal ion to undergo reactions.
Biochemical and Physiological Effects:
HMPA has been found to have minimal toxicity and is considered safe for use in scientific research. It does not show any significant biochemical or physiological effects in living organisms.
実験室実験の利点と制限
One of the major advantages of using HMPA in lab experiments is its ability to solvate a wide range of metal ions, making it suitable for various chemical reactions. It also enhances the yield and rate of reactions, making it an important tool in catalytic reactions. However, HMPA has some limitations, including its high cost, limited availability, and the need for careful handling due to its potential toxicity.
将来の方向性
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new metal complexes and organometallic compounds using HMPA as a solvent. Another area of research is the use of HMPA in the preparation of new catalysts for various chemical reactions. Additionally, the use of HMPA in the synthesis of new materials, such as nanoparticles, is an area of active research. Overall, HMPA has immense potential for use in various scientific fields and is expected to continue to be an important tool in scientific research.
合成法
The synthesis of HMPA involves the reaction of 4-hydroxy-2-methylphenol with pentanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure HMPA.
科学的研究の応用
HMPA has been extensively used in scientific research due to its ability to solvate a wide range of metal ions and facilitate their reactions. It is commonly used as a solvent in various chemical reactions, including the preparation of metal complexes, organometallic compounds, and catalytic reactions. HMPA is also used as a co-solvent in many reactions, where it enhances the rate and yield of the reaction.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(4-hydroxy-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-11-7-6-10(14)8-9(11)2/h6-8,14H,3-5H2,1-2H3,(H,13,15) |
InChIキー |
HFGXUSCIYHJMHQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)O)C |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





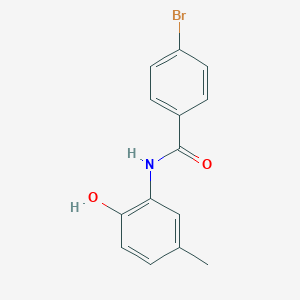
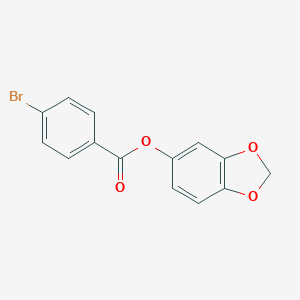
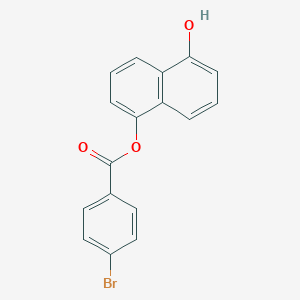

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
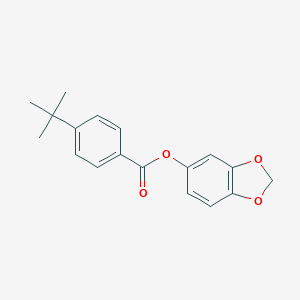
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
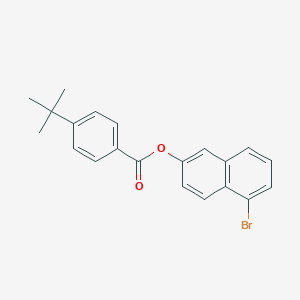
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)


